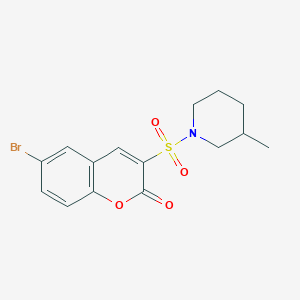

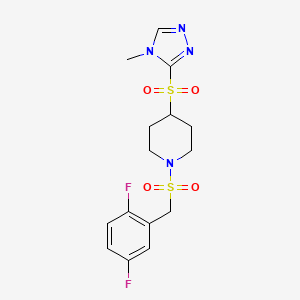

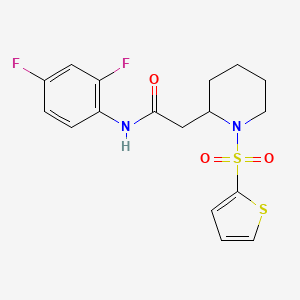

![molecular formula C14H11ClFN3O2S B2487466 2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797565-69-5](/img/structure/B2487466.png)

2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions including condensation, cyclization, and nucleophilic substitution. One example involves the reaction of 2-allyl-N-benzyl-4-fluoroaniline or 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid leading to the formation of halogeno-substituted dihydrodibenzoazepines and tetrahydrodibenzoazocines. These compounds are further processed to yield various bioactive core structures (Acosta Quintero et al., 2019).

Molecular Structure Analysis

The molecular structure of related benzamide compounds reveals that the azepine and azocine rings adopt specific conformations that are crucial for their biological activity. The azepine ring, for example, can adopt a twist-boat form, facilitating specific intermolecular interactions such as hydrogen bonding, which is essential for forming a three-dimensional framework structure (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving these compounds are characterized by their ability to undergo nucleophilic vinylic substitution, leading to the formation of fluorinated benzoxazines and benzoxazepinones. This reactivity is attributed to the presence of fluorine atoms, which impart unique electrophilic characteristics to the compounds, enabling the formation of heterocyclic structures (Meiresonne et al., 2015).

科学的研究の応用

Fluorinated Compounds in Heterocyclic Chemistry

Fluorinated Heterocycles for Sensing and Synthesis : Fluorinated heterocycles, similar to the compound , have been explored for their unique properties in chemical sensing and synthesis. For example, benzimidazole and benzothiazole conjugates have shown potential as fluorescent sensors for metal ions like Al3+ and Zn2+ due to their large Stokes shift and good sensitivity (G. Suman et al., 2019). Such compounds, with fluorine substitutions, could offer enhanced properties for sensing applications due to fluorine's electronegativity and ability to influence molecular interactions.

Heterocyclic Synthesis via Fluorinated Intermediates : The synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution of gem-Difluoroenamides highlights the role of fluorinated intermediates in constructing complex heterocycles (Tamara Meiresonne et al., 2015). This research underscores the utility of fluorine-containing compounds in facilitating novel synthesis pathways, potentially relevant to the synthesis and applications of the queried compound.

Antimicrobial Applications of Fluorinated Heterocycles : Research into fluorobenzamides containing thiazole and thiazolidine moieties, which bear structural resemblance to the query compound, suggests that fluorine substitution can enhance antimicrobial activity. For instance, specific fluorinated compounds have shown promising activity against various bacterial and fungal strains (N. Desai et al., 2013). The presence of fluorine atoms in these structures is crucial for their bioactivity, indicating the potential biomedical relevance of similarly structured compounds.

Anticancer and Antimicrobial Potentials : The inclusion of fluorine in benzothiazoles has been studied for its impact on cytotoxicity and antimicrobial efficacy. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic activity against certain cancer cell lines, highlighting the therapeutic potential of fluorinated compounds in oncology (I. Hutchinson et al., 2001).

特性

IUPAC Name |

2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN3O2S/c15-7-3-1-4-8(16)10(7)12(20)19-14-18-9-5-2-6-17-13(21)11(9)22-14/h1,3-4H,2,5-6H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTODBAKSLVBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

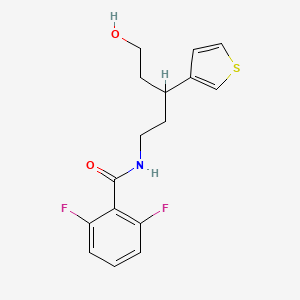

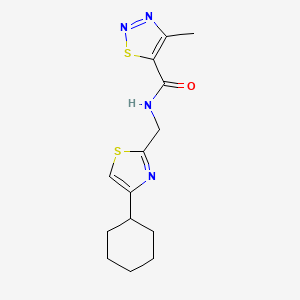

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

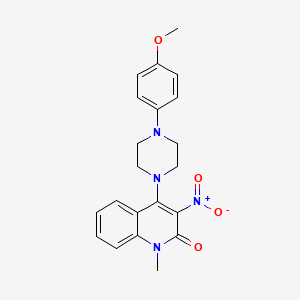

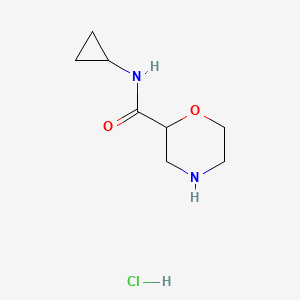

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

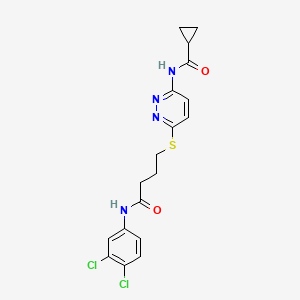

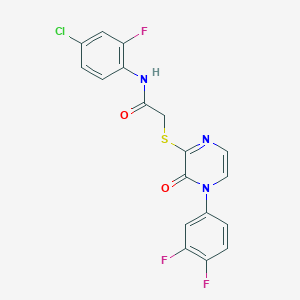

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)